Ethyl (4-ethylbenzoyl)acetate
Description
Overview of β-Ketoester Chemistry in Organic Synthesis
The chemistry of β-ketoesters is rich and varied, primarily due to the presence of acidic α-protons and two electrophilic carbonyl centers. This duality allows them to act as both nucleophiles (in the form of their enolates) and electrophiles, making them key participants in a wide array of carbon-carbon bond-forming reactions.
One of the cornerstone reactions for the synthesis of β-ketoesters is the Claisen condensation . This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-ketoester. A mixed Claisen condensation, utilizing two different esters, is also a common strategy, particularly when one of the esters lacks α-protons and can therefore only act as the electrophilic acceptor.
Once formed, β-ketoesters can undergo a variety of transformations, including:
Alkylation and Acylation: The acidic α-proton can be readily removed by a base to form a stabilized enolate, which can then be alkylated or acylated to introduce new substituents.
Decarboxylation: The ester group can be hydrolyzed and the resulting β-ketoacid can be easily decarboxylated upon heating to yield a ketone.
Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to form substituted pyrroles.
Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridines, which can be subsequently oxidized to pyridines.
This versatility has established β-ketoesters as indispensable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.
Rationale for Investigating Ethyl (4-Ethylbenzoyl)acetate within β-Ketoester Research
The investigation of specific substituted β-ketoesters like this compound is driven by the desire to fine-tune the steric and electronic properties of synthetic intermediates. The presence of the 4-ethyl group on the phenyl ring can influence the reactivity of the molecule in several ways:
Electronic Effects: The ethyl group is an electron-donating group, which can subtly modulate the reactivity of the aromatic ring and the adjacent carbonyl group.
Steric Hindrance: The ethyl group can introduce steric bulk, which may influence the regioselectivity and stereoselectivity of reactions at the α-carbon or the carbonyl groups.
Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule, which can be a desirable property in the design of bioactive compounds.
By studying the synthesis and reactivity of this compound, chemists can gain a deeper understanding of how substituents on the benzoyl moiety impact the behavior of the β-ketoester core, enabling the design of more efficient and selective synthetic routes to target molecules.
Historical Context of Related Benzoylacetates in Chemical Literature
The study of benzoylacetates dates back to the late 19th century with the pioneering work on the Claisen condensation. Ethyl benzoylacetate, the parent compound of the molecule of interest, has been a subject of chemical investigation for over a century. Its synthesis was first reported via the condensation of ethyl acetate (B1210297) and ethyl benzoate (B1203000) using sodium ethoxide as a base. chemicalbook.comchemicalbook.com
Over the years, numerous methods for the preparation of ethyl benzoylacetate have been developed, including the reaction of acetophenone (B1666503) with diethyl carbonate and the hydrolysis of ethyl 2-benzoyl-3-oxobutanoate. chemicalbook.com These foundational studies on the synthesis and reactivity of the basic benzoylacetate scaffold have paved the way for the exploration of a wide variety of substituted analogs, including those with alkyl, halogen, and nitro groups on the phenyl ring. The investigation of these derivatives has been crucial in understanding the structure-activity relationships in various chemical transformations and in the development of new synthetic methodologies.
Scope and Objectives of Academic Research on this compound
Academic research on this compound, while not as extensive as that on its parent compound, is focused on several key areas:
Development of Efficient Synthetic Routes: A primary objective is to establish high-yielding and scalable methods for the synthesis of this compound, often through variations of the Claisen condensation. This includes the optimization of reaction conditions, such as the choice of base, solvent, and temperature.
Characterization of Physicochemical Properties: Detailed characterization of the compound's physical and spectroscopic properties is essential for its identification and for understanding its chemical behavior. This includes determining its melting point, boiling point, refractive index, and acquiring detailed NMR, IR, and mass spectrometry data.
Exploration of its Synthetic Utility: A significant portion of the research is dedicated to exploring the utility of this compound as a building block in the synthesis of more complex molecules. This involves investigating its reactivity in a variety of chemical transformations and its potential as a precursor to novel heterocyclic compounds, which are often of interest in medicinal chemistry and materials science.
Comparative Reactivity Studies: Comparing the reactivity of this compound with that of other substituted benzoylacetates helps to elucidate the influence of the 4-ethyl substituent on reaction outcomes and mechanisms.
Through these research efforts, the scientific community aims to expand the synthetic toolbox available to organic chemists and to uncover new applications for this versatile β-ketoester.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-ethylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGRWZIBEZTWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Ethyl 4 Ethylbenzoyl Acetate
Direct Synthetic Routes to Ethyl (4-Ethylbenzoyl)acetate
Direct routes are often favored for their efficiency and involve the formation of the β-ketoester linkage as the central transformation. These methods include classical organic reactions tailored to the specific substituents of the target molecule.
One of the most fundamental methods for the synthesis of esters is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. byjus.com In the context of this compound, its corresponding carboxylic acid precursor, 4-ethylbenzoyl acetic acid, is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgwvu.edu
The reaction is an equilibrium process. libretexts.org To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of ethanol, which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgathabascau.ca The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the ethanol molecule. byjus.com Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 4-Ethylbenzoyl Acetic Acid, Ethanol | Formation of the ester |
| Catalyst | Concentrated H₂SO₄, TsOH | To protonate the carbonyl and increase reactivity |
| Temperature | Reflux | To increase reaction rate |
| Key Strategy | Use of excess ethanol or removal of water | To drive the reaction equilibrium toward products |
The Claisen condensation is a cornerstone reaction for the formation of β-ketoesters. pressbooks.pub A mixed (or crossed) Claisen condensation is particularly suitable for synthesizing this compound. askthenerd.com This approach involves the reaction between an ester that can form an enolate (like ethyl acetate) and one that cannot (like ethyl 4-ethylbenzoate). vaia.com Since ethyl 4-ethylbenzoate (B1233868) lacks α-hydrogens, it cannot self-condense, thus minimizing the formation of unwanted byproducts. askthenerd.com
The reaction is carried out in the presence of a strong base, such as sodium ethoxide. The base deprotonates the α-carbon of ethyl acetate (B1210297) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-ethylbenzoate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of this compound. pressbooks.pub A full equivalent of base is required because the resulting β-ketoester is acidic and will be deprotonated by the base, a step that drives the reaction to completion. pressbooks.pub
An alternative condensation strategy is the acylation of an ethyl acetoacetate (B1235776) enolate. In this method, ethyl acetoacetate is first treated with a base (e.g., sodium ethoxide) to form its enolate. This enolate is then reacted with 4-ethylbenzoyl chloride. orgsyn.orgstackexchange.com The nucleophilic enolate attacks the acyl chloride, displacing the chloride ion and forming an intermediate which is subsequently hydrolyzed to yield this compound. This method is analogous to the preparation of ethyl benzoylacetate from benzoyl chloride and ethyl acetoacetate. orgsyn.org
Table 2: Comparison of Condensation Reaction Approaches
| Method | Key Reagents | Base | Key Intermediate |
|---|---|---|---|
| Mixed Claisen | Ethyl 4-ethylbenzoate, Ethyl acetate | Sodium ethoxide | Ethyl acetate enolate |
| Acylation | 4-Ethylbenzoyl chloride, Ethyl acetoacetate | Sodium ethoxide | Ethyl acetoacetate enolate |
The regioselective introduction of an ethyl group onto the aromatic ring of ethyl benzoylacetate via a Friedel-Crafts reaction is a theoretically possible but synthetically challenging route. masterorganicchemistry.com Friedel-Crafts alkylation or acylation reactions are classic methods for attaching substituents to aromatic rings. libretexts.org However, the existing benzoyl group on the ethyl benzoylacetate scaffold is an electron-withdrawing group.
This has two significant consequences for a subsequent Friedel-Crafts reaction:
Deactivation: The electron-withdrawing nature of the acyl group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. masterorganicchemistry.com
Directing Effect: The benzoyl group is a meta-director. libretexts.org This means it would direct any incoming electrophile (like an ethyl group) to the meta (3-position) on the benzene (B151609) ring, rather than the desired para (4-position).
Due to this inherent regioselectivity, direct Friedel-Crafts alkylation of ethyl benzoylacetate is not a viable method for the primary synthesis of this compound, as it would predominantly yield the meta-substituted isomer, which is difficult to separate from any minor para product formed.
Indirect Synthesis of the this compound Framework
Indirect routes begin with precursors that already contain the substituted aromatic moiety, and the β-ketoester functionality is constructed in a subsequent step.
A common and effective indirect synthesis starts with 4-ethylacetophenone. This ketone already possesses the required 4-ethylbenzoyl portion of the target molecule. The synthesis is completed by introducing the ethoxycarbonyl group (-COOEt) onto the methyl carbon.
This can be achieved through condensation with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide. orgsyn.org The base abstracts a proton from the α-carbon of 4-ethylacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl carbonate and leading to the formation of the β-ketoester after the elimination of an ethoxide ion. This strategy is a well-established method for converting ketones into β-ketoesters. orgsyn.orgnih.gov Another reagent that can be used for this transformation is ethyl chloroformate in the presence of a suitable base. nih.gov
Table 3: Indirect Synthesis from 4-Ethylacetophenone
| Reagent for Carbonylation | Base | Reaction Type |
|---|---|---|
| Diethyl Carbonate | Sodium Hydride (NaH), Sodium Ethoxide | Nucleophilic Acyl Substitution |
Modern organic synthesis has produced several innovative catalytic methods for forming β-ketoesters that can be applied to substituted aromatic systems. These methods often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to traditional techniques.
One such approach is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling . This reaction can synthesize aromatic β-ketoesters by coupling α-iodo esters (like ethyl iodoacetate) with arylboronic acids (like 4-ethylphenylboronic acid) under a carbon monoxide (CO) atmosphere. rsc.org The reaction uses a palladium catalyst and can proceed under either photo-irradiated or thermal conditions. rsc.org
Another advanced method is the palladium-catalyzed β-arylation of α-keto esters . nih.gov While this method typically introduces an aryl group to a pre-existing α-keto ester, variations and related cross-coupling technologies continue to evolve, providing new pathways to complex ketoesters.
Enzyme-catalyzed reactions also represent a novel approach. For instance, lipase-catalyzed transesterification can be used to synthesize β-keto esters under mild, often solvent-free conditions, offering a green chemistry alternative. google.com These enzymatic methods can also be employed to produce optically active β-keto esters, which are valuable intermediates in pharmaceutical synthesis. google.com
Furthermore, various other metal catalysts have been explored for the synthesis of β-ketoesters. Catalysts such as NbCl₅ and molybdenum(VI) dichloride dioxide have been shown to effectively mediate the condensation of aldehydes with ethyl diazoacetate to furnish β-ketoesters in high yields under mild conditions. organic-chemistry.org These catalytic systems provide valuable alternatives for constructing the β-ketoester framework.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, the catalytic system (primarily the base), and the temperature and pressure under which the reaction is conducted. While specific research data for the optimization of this compound synthesis is not extensively detailed in publicly available literature, the well-established principles of the Claisen condensation provide a robust framework for enhancing its yield and purity. fiveable.menih.gov
Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed. These solvents are effective at solvating the cationic counter-ion of the base (e.g., Na⁺ or Li⁺) without interfering with the nucleophilic enolate. Non-polar aprotic solvents like benzene and toluene (B28343) have also been used in similar Claisen condensations, often in conjunction with strong bases like sodium hydride. orgsyn.org The selection of the solvent is often linked to the choice of the base and the desired reaction temperature.
To illustrate the potential impact of solvent choice on the synthesis of a β-keto ester like this compound, the following table generalizes the expected outcomes based on established principles of the Claisen condensation.
| Solvent | Expected Effect on Reaction Rate | Rationale | Potential Issues |
|---|---|---|---|
| Tetrahydrofuran (THF) | Favorable | Good at solvating the base cation, stabilizing the enolate intermediate. | Must be rigorously dried; peroxide formation risk. |
| Diethyl Ether | Moderate | Similar to THF but with a lower boiling point, which can be advantageous for temperature control. | Highly volatile and flammable; must be anhydrous. |
| Benzene/Toluene | Favorable with specific bases | Effective when used with bases like sodium hydride; can facilitate higher reaction temperatures. | Toxicity of benzene; requires careful handling. |
| Ethanol | Not Recommended | As a protic solvent, it will protonate the enolate, inhibiting the condensation reaction. | Reacts with the base and the enolate. |
In the context of the Claisen condensation, the "catalytic system" primarily refers to the base used to generate the enolate. The choice of base is paramount as it must be strong enough to deprotonate the α-carbon of the ester (ethyl acetate in this case) but should not lead to undesirable side reactions such as saponification. wikipedia.orgyoutube.com A stoichiometric amount of base is required because the final product, the β-keto ester, is more acidic than the starting ester and is deprotonated by the alkoxide base, which drives the reaction equilibrium towards the product. wikipedia.org
Commonly used bases for the synthesis of compounds like this compound include:
Sodium ethoxide (NaOEt): This is a classic and frequently used base for Claisen condensations, particularly when ethyl esters are used as reactants. orgsyn.orglibretexts.org The ethoxide generated as a byproduct does not introduce a different alkoxide that could lead to transesterification.
Sodium hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the ester. The hydrogen gas evolved drives the reaction forward. It is often used in aprotic solvents like THF or toluene.
Lithium diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base. wikipedia.orgnumberanalytics.com LDA is particularly useful in mixed (or crossed) Claisen condensations as it can rapidly and quantitatively convert an ester to its enolate at low temperatures, minimizing self-condensation.
The following table summarizes the characteristics and applications of these bases in the synthesis of β-keto esters.
| Base | Typical Solvent | Key Advantages | Considerations |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol (in situ) or aprotic solvents | Cost-effective; avoids transesterification with ethyl esters. | Equilibrium reaction; requires stoichiometric amounts. |
| Sodium Hydride (NaH) | THF, Toluene | Irreversible deprotonation; drives the reaction to completion. | Flammable (H₂ gas byproduct); moisture-sensitive. |
| Lithium Diisopropylamide (LDA) | THF | Very strong and non-nucleophilic; allows for kinetic control at low temperatures. | Requires low temperatures (-78 °C); moisture-sensitive. |
Temperature is a critical parameter that influences both the rate of reaction and the prevalence of side reactions in the synthesis of this compound. Generally, Claisen condensations are conducted at temperatures ranging from room temperature to mild heating (e.g., refluxing THF or benzene). fiveable.me
Lower Temperatures: Using a very strong base like LDA often necessitates low temperatures (e.g., -78 °C) to control the reaction and prevent decomposition of the base and unwanted side reactions. Lower temperatures can also enhance selectivity in certain cases. numberanalytics.com
Room Temperature to Mild Heating: Reactions with sodium ethoxide or sodium hydride are typically run at room temperature or with gentle heating to increase the reaction rate. fiveable.meorgsyn.org For instance, a procedure for a similar condensation involves heating at 140-150 °C for several hours. orgsyn.org However, excessively high temperatures can promote side reactions such as aldol-type condensations or decomposition of the product.
The influence of pressure on the Claisen condensation for the synthesis of β-keto esters is not a commonly optimized parameter under standard laboratory conditions, as the reaction is typically carried out in the liquid phase at atmospheric pressure. The reaction does not involve gaseous reactants or products in a way that would make pressure a significant variable for influencing the reaction equilibrium, unlike some industrial processes. Distillation of the final product, this compound, is often performed under reduced pressure to prevent thermal decomposition at its normal boiling point. orgsyn.orgorgsyn.org
The table below outlines the general influence of temperature on the synthesis.
| Parameter | Condition | Effect on Reaction | Rationale |
|---|---|---|---|
| Temperature | Low (-78 °C) | Slower rate, higher selectivity (with specific bases like LDA). | Favors kinetic control and stability of strong bases. |
| Room Temperature to Mild Heat (e.g., reflux) | Increased reaction rate. | Provides sufficient activation energy for the condensation. | |
| High (>150 °C) | Potential for increased side reactions and decomposition. | Can lead to lower yields and purification challenges. | |
| Pressure | Atmospheric | Standard condition for the condensation reaction. | The reaction is in the liquid phase and not significantly pressure-dependent. |
| Reduced (Vacuum) | Used during purification (distillation). | Lowers the boiling point of the product, preventing thermal decomposition. |
Mechanistic Investigations of Reactions Involving Ethyl 4 Ethylbenzoyl Acetate
Enolization and Tautomerism Mechanisms of Ethyl (4-Ethylbenzoyl)acetate
A defining characteristic of this compound is its existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is a thermodynamically controlled process. thermofisher.com The keto tautomer is generally the more stable and, therefore, the predominant form at room temperature. thermofisher.com However, the enol form is significantly stabilized by two key factors: conjugation of the carbon-carbon double bond with both the benzoyl ring and the ester carbonyl group, and the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ketonic carbonyl oxygen. libretexts.orgyoutube.com
The interconversion between the keto and enol forms is typically slow but can be catalyzed by either acid or base. youtube.com
Acid-Catalyzed Mechanism: In the presence of an acid, the ketonic carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A weak base, such as the solvent, then abstracts an α-hydrogen, leading to the formation of the C=C double bond and regeneration of the acid catalyst to yield the enol. youtube.com
Base-Catalyzed Mechanism: Under basic conditions, a base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate ion. This ambident nucleophile can then be protonated on the oxygen atom by a weak acid (like water or the conjugate acid of the base) to give the enol form. youtube.com
The equilibrium position can be influenced by factors such as solvent polarity and temperature. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium, as distinct signals for the protons of both the keto and enol forms can be observed and quantified. thermofisher.comlibretexts.org
Table 1: Representative Keto-Enol Equilibrium Compositions for β-Dicarbonyl Compounds
| Compound | % Enol Form (in pure liquid) | Key Stabilizing Factors for Enol |
|---|---|---|
| Acetylacetone (2,4-pentanedione) | ~85% | Intramolecular H-bonding, Conjugation libretexts.org |
| Ethyl acetoacetate (B1235776) | ~8-10% | Intramolecular H-bonding, Conjugation thermofisher.comlibretexts.org |
| This compound | (Not specified, but expected to be significant) | Extended conjugation with aryl ring, Intramolecular H-bonding |
Nucleophilic and Electrophilic Reactions of the β-Ketoester System
The dual functionality of this compound allows it to act as both an electrophile at its carbonyl carbons and, more commonly, as a nucleophile via its enolate form.
Under acidic conditions, the reactivity of this compound is often initiated by protonation of one of the carbonyl oxygens. This enhances the electrophilicity of the corresponding carbon atom, making it susceptible to attack by weak nucleophiles.
A key acid-catalyzed reaction for β-ketoesters is acetalization, particularly the formation of cyclic acetals (ketals). For instance, in the presence of an acid catalyst like sulfuric acid or a Brønsted acidic ionic liquid, this compound can react with diols such as ethylene (B1197577) glycol. researchgate.net The mechanism involves initial protonation of the ketone carbonyl, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfers and elimination of a water molecule, followed by intramolecular attack by the second hydroxyl group, leads to the formation of a stable cyclic ketal. Such reactions are often employed to protect the ketone functionality during subsequent chemical transformations.
The most common reactions of β-ketoesters are base-mediated and proceed through the formation of an enolate ion. The α-hydrogens of this compound are significantly acidic (pKa typically in the range of 10-13) due to the electron-withdrawing effect of the adjacent carbonyl groups, which stabilize the resulting conjugate base (the enolate) through resonance. sciencemadness.org
This enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. researchgate.net Reactions with electrophiles can therefore result in either C-alkylation or O-alkylation. The outcome is influenced by factors such as the nature of the electrophile, the counter-ion, the solvent, and the leaving group. Hard electrophiles tend to favor O-alkylation, while softer electrophiles and conditions that favor thermodynamic control typically lead to the more stable C-alkylated product. researchgate.net
A classic example is the alkylation of the enolate with an alkyl halide. sciencemadness.org This reaction is often carried out using a base like sodium ethoxide in ethanol (B145695) or milder conditions using potassium carbonate with a phase-transfer catalyst. sciencemadness.org The mechanism involves the deprotonation of the β-ketoester to form the enolate, which then acts as a nucleophile in an SN2 reaction with the alkyl halide to form a new carbon-carbon bond at the α-position.
The nucleophilic enolate of this compound is a key intermediate in various metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation is a prominent example for benzoyl-substituted systems. This reaction forms a carbon-carbon bond between the α-carbon of the ketoester and an aryl group, providing a powerful method for constructing complex molecular frameworks.
The catalytic cycle is generally understood to proceed via the following steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl complex.
Enolate Formation: A base deprotonates the this compound at the α-position to generate the corresponding enolate.
Transmetalation (or coordination/deprotonation): The enolate coordinates to the palladium center, displacing a ligand.
Reductive Elimination: The aryl group and the enolate α-carbon couple, reductively eliminating from the palladium center to form the α-arylated product and regenerate the Pd(0) catalyst.
Other metals, such as molybdenum, have been used to catalyze the synthesis of β-keto esters from aldehydes and diazoacetates, highlighting the broad utility of metal catalysis in reactions involving this functional group. organic-chemistry.org
Intramolecular Cyclization Mechanisms Initiated by this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve an initial intermolecular reaction to introduce a new functional group, followed by a base- or acid-catalyzed ring closure.
For example, it can serve as a component in multicomponent reactions to build complex cyclic structures. researchgate.net In a typical pathway, the enolate of this compound might first react with an electrophile containing a second reactive site. For instance, reaction with an α,β-unsaturated ketone (Michael addition) followed by an intramolecular aldol (B89426) condensation (Robinson annulation) can lead to the formation of six-membered rings.
Another common strategy involves condensation with dinucleophiles. Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles, while reaction with urea (B33335) or thiourea (B124793) can yield pyrimidines. The mechanism generally involves initial nucleophilic attack by one of the nucleophilic centers of the reagent on a carbonyl carbon of the β-ketoester, followed by condensation and dehydration to form the heterocyclic ring. researcher.life
Table 2: Examples of Cyclization Reactions Involving β-Ketoesters
| Reaction Name | Reactant Partner | Resulting Heterocycle | General Mechanism |
|---|---|---|---|
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine (B1217469) | Knoevenagel condensation followed by Michael addition and cyclization |
| Paal-Knorr Synthesis (variant) | Amine/Hydrazine | Pyrrole/Pyrazole (B372694) | Condensation with a 1,4-dicarbonyl system (formed in situ) |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Acid-catalyzed multicomponent condensation |
Radical Reactions and Photochemical Transformations
While ionic pathways dominate the chemistry of β-ketoesters, radical and photochemical reactions offer alternative mechanistic routes. The benzoyl moiety in this compound can act as a chromophore, absorbing UV light to enter an excited state.
Upon irradiation, the excited benzoyl group can initiate radical reactions. One plausible mechanism is intramolecular hydrogen abstraction, where the excited carbonyl oxygen abstracts an α-hydrogen, generating a diradical intermediate. This diradical can then undergo various subsequent reactions, such as cyclization or fragmentation.
Alternatively, the compound can participate in intermolecular photochemical reactions. In the presence of a suitable hydrogen donor, the excited ketone can abstract a hydrogen atom to form a ketyl radical. Furthermore, β-ketoesters can be precursors for acyl radicals. uni-regensburg.de Photochemical methods can be employed to generate radicals from alkyl electrophiles using an organic catalyst, which could then react with the β-ketoester system. scispace.com These radical pathways, while less common than their ionic counterparts, provide access to unique chemical transformations and products.
Spectroscopic and Advanced Structural Elucidation of Ethyl 4 Ethylbenzoyl Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of Ethyl (4-ethylbenzoyl)acetate provides distinct signals corresponding to the various proton environments in the molecule. The aromatic region of the spectrum is characterized by two sets of doublets, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the aromatic ring ortho to the ethyl group typically appear at a different chemical shift than those ortho to the benzoyl group, leading to this characteristic splitting.
The aliphatic portion of the spectrum reveals signals for the ethyl group attached to the benzene ring and the ethyl ester group. The ethyl group on the aromatic ring gives rise to a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. Similarly, the ethyl ester group exhibits a quartet for the methylene protons adjacent to the oxygen atom and a triplet for the terminal methyl protons. The methylene protons situated between the two carbonyl groups appear as a distinct singlet. The keto-enol tautomerism inherent to β-keto esters can also be observed, with a characteristic signal for the enolic proton appearing at a significantly downfield chemical shift, often above 12 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (ortho to C=O) | ~7.9 | d | ~8.0 |
| Aromatic Protons (ortho to ethyl) | ~7.3 | d | ~8.0 |
| Methylene (-CH2-) of ester | ~4.2 | q | ~7.1 |
| Methylene (-CH2-) between carbonyls | ~3.9 | s | - |
| Methylene (-CH2-) of aromatic ethyl | ~2.7 | q | ~7.6 |
| Methyl (-CH3) of aromatic ethyl | ~1.25 | t | ~7.6 |
| Methyl (-CH3) of ester | ~1.2 | t | ~7.1 |
| Enolic Proton | >12 | s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon of the ketone is typically found further downfield compared to the ester carbonyl carbon.
The aromatic region will display four signals for the 1,4-disubstituted benzene ring due to symmetry. The carbon atom attached to the ethyl group and the carbon atom attached to the benzoyl group will have distinct chemical shifts, as will the carbons ortho and meta to these substituents. The aliphatic carbons of the two ethyl groups and the methylene carbon between the carbonyls will also show characteristic signals.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~192 |
| Ester Carbonyl (C=O) | ~167 |
| Aromatic C (quaternary, attached to C=O) | ~135 |
| Aromatic C (quaternary, attached to ethyl) | ~150 |
| Aromatic CH (ortho to C=O) | ~128 |
| Aromatic CH (ortho to ethyl) | ~129 |
| Methylene (-CH2-) of ester | ~61 |
| Methylene (-CH2-) between carbonyls | ~45 |
| Methylene (-CH2-) of aromatic ethyl | ~29 |
| Methyl (-CH3) of aromatic ethyl | ~15 |
| Methyl (-CH3) of ester | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons of the aromatic ethyl group (methylene and methyl) and the ethyl ester group (methylene and methyl). It would also confirm the coupling between the adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons. ustc.edu.cnresearchgate.netepfl.ch The HSQC/HMQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to their corresponding aliphatic carbons. ustc.edu.cnresearchgate.netepfl.ch This allows for the definitive assignment of both the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. ustc.edu.cnepfl.chyoutube.com For this compound, the HMBC spectrum is crucial for confirming the connectivity of the entire molecule. For example, correlations would be seen between the aromatic protons and the ketone carbonyl carbon, and between the methylene protons of the ester and the ester carbonyl carbon. It would also show correlations between the protons of the ethyl group on the ring and the aromatic carbons, solidifying the substitution pattern.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The ketone (C=O) stretching vibration typically appears in the range of 1680-1700 cm⁻¹. The ester (C=O) stretching vibration is generally observed at a higher frequency, typically between 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the benzoyl group's carbonyl with the aromatic ring can slightly lower its stretching frequency compared to a simple aliphatic ketone. pg.edu.plspectroscopyonline.com The presence of these two distinct, strong carbonyl bands is a key characteristic of the molecule's FT-IR spectrum. Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching vibrations for the ester group. orgchemboulder.com
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. In this compound, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C=C bonds of the aromatic ring typically show strong bands in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibrations are also observable in the Raman spectrum, though they may be weaker than in the FT-IR spectrum. The various C-H bending and stretching vibrations of the aliphatic and aromatic parts of the molecule will also give rise to characteristic Raman signals.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which in turn confirms its molecular formula. The molecular formula for the related compound, ethyl benzoylacetate, is C₁₁H₁₂O₃, with a molecular weight of 192.2112 g/mol . nist.govnist.gov This precise mass is a critical piece of data for confirming the identity of the compound and is a standard feature in chemical databases like the NIST Chemistry WebBook. nist.govnist.gov
The technique of electrospray ionization (ESI) is often coupled with HRMS. In this method, the sample is ionized, and the resulting ions are guided into the mass analyzer. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a high-resolution mass spectrum. For instance, the collision cross-section of the [M+Na]⁺ ion of ethyl benzoylacetate has been determined to be 155.9 Ų using ion mobility spectrometry coupled with mass spectrometry. nih.gov This level of detail is crucial for distinguishing between isomers and for the unambiguous identification of the compound in complex mixtures.
Table 1: HRMS Data for Ethyl Benzoylacetate
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | nist.govnist.gov |
| Molecular Weight | 192.2112 g/mol | nist.govnist.gov |
| CAS Registry Number | 94-02-0 | nist.govnih.gov |
This table presents the fundamental molecular data for ethyl benzoylacetate, a closely related compound, as a reference.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
For example, the crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate reveals that the phenyl and imidazole (B134444) rings are not coplanar, with dihedral angles of 45.4(1)° and 52.5(1)°. nih.gov The ethyl acetate (B1210297) substituent is also significantly twisted out of the plane of the imidazole ring. nih.gov This non-planar conformation is influenced by intramolecular hydrogen bonds. nih.gov
In another related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the molecule exhibits conformational flexibility, with three different conformations present in the asymmetric unit of the crystal. nih.gov These variations are primarily in the torsion angle of the ethoxy group and the dihedral angle between the two phenyl rings. nih.gov
The crystal structure of ethyl 4-(3-chlorobenzamido)benzoate was determined to be in the triclinic space group P-1. eurjchem.com The detailed bond lengths and angles provide a complete picture of the molecule's solid-state conformation. eurjchem.com Such studies on analogous compounds suggest that this compound would also exhibit a non-planar structure with specific bond lengths and angles that can be precisely determined through X-ray diffraction analysis.
Table 2: Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value | Reference |
| Compound | Ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate | nih.gov |
| Formula | C₂₂H₂₂N₂O₃ | nih.gov |
| Dihedral Angle (Phenyl-Imidazole) | 45.4(1)°, 52.5(1)° | nih.gov |
| Dihedral Angle (Phenyl-Phenyl) | 88.1(1)° | nih.gov |
This table showcases the type of detailed geometric information that can be obtained from X-ray crystallography, using a related compound as an example.
Electronic Absorption and Emission Spectroscopy (UV-Vis, PL) for Optoelectronic Properties
Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are key techniques for investigating the optoelectronic properties of a molecule. These methods provide information about the electronic transitions that occur when a molecule absorbs and emits light.
The UV-Vis absorption spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to electronic excitations from the ground state to higher energy states. For instance, the UV-Vis spectrum of ethyl acetate shows an absorption maximum at 206 nm. sielc.com The absorption spectra of more complex molecules, such as porphyrin derivatives, can exhibit characteristic band patterns. researchgate.net The environment, such as the solvent and pH, can influence the UV-Vis spectrum. sielc.comresearchgate.net
Photoluminescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. This emission provides insights into the de-excitation pathways and the electronic structure of the excited states. The fluorescence quantum yield (Φf) and singlet oxygen quantum yield (ΦΔ) are important parameters that can be determined from these studies and are crucial for applications in areas like photodynamic therapy. researchgate.net
While specific UV-Vis and PL data for this compound were not found in the search results, the study of related compounds indicates that it would likely exhibit absorption in the UV region. The exact position of the absorption maximum and its photoluminescent properties would depend on the specific electronic structure of the molecule.
Table 3: Spectroscopic Data for Related Compounds
| Compound/Solvent | Technique | Absorption Maxima (λmax) | Reference |
| Ethyl Acetate | UV-Vis | 206 nm | sielc.com |
| TEtPP in Ethyl Acetate | UV-Vis | Characteristic porphyrin bands | researchgate.net |
| Various porphyrins in Ethyl Acetate | UV-Vis | Measured at 3.0 × 10⁻⁵ mol/L | researchgate.net |
This table provides examples of UV-Vis absorption data for related compounds and solvents, illustrating the type of information obtained from this technique.
Computational Chemistry and Theoretical Studies on Ethyl 4 Ethylbenzoyl Acetate
Quantum Chemical Calculations of Molecular Conformations and Electronic Structure
Quantum chemical calculations are pivotal in understanding the intrinsic properties of Ethyl (4-ethylbenzoyl)acetate at the molecular level. These methods allow for the detailed examination of its conformational landscape and electronic characteristics.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground-state properties of molecules like this compound. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For instance, calculations can determine the most stable conformation of the molecule, which is influenced by the orientation of the ethyl and benzoyl groups.
One of the key applications of DFT in this context is the prediction of chemical reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability.
Furthermore, DFT can be used to calculate various reactivity descriptors, as defined by conceptual DFT. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's reactivity and selectivity in chemical reactions.
Ab Initio Methods for Electronic Structure Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for electronic structure analysis. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide benchmark results for the electronic properties of this compound.
These methods are particularly useful for obtaining precise values for ionization potentials, electron affinities, and electronic excitation energies. An analysis of the electron distribution and electrostatic potential maps derived from ab initio calculations can reveal detailed information about the charge distribution within the molecule, highlighting the polar nature of the carbonyl groups and the potential for intermolecular interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a crucial role in unraveling the intricate details of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to understand the underlying mechanisms that govern the transformation of reactants into products.
Transition State Analysis of Key Chemical Transformations
A critical aspect of mechanistic studies is the identification and characterization of transition states. These are high-energy structures that connect reactants and products on the potential energy surface. Using computational methods, the geometry and energy of transition states for reactions involving this compound, such as its synthesis via a Claisen condensation, can be precisely located.
The analysis of the vibrational frequencies of the transition state structure is essential; a single imaginary frequency confirms that the located structure is indeed a true transition state. The value of this imaginary frequency is related to the motion of the atoms along the reaction coordinate. By examining the atomic displacements associated with this vibrational mode, one can gain a clear picture of the bond-breaking and bond-forming processes that occur during the reaction.
Energy Landscape Mapping for Competing Reaction Pathways
Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry allows for the mapping of the complete potential energy surface, which provides a comprehensive view of all possible reaction routes. For this compound, this could involve, for example, exploring the competition between O-alkylation and C-alkylation at the enolate stage.
By calculating the activation energies for each competing pathway, researchers can predict the kinetic favorability of one pathway over another. The relative energies of the intermediates and products also determine the thermodynamic outcome of the reaction. This detailed mapping of the energy landscape is invaluable for understanding reaction selectivity and for designing reaction conditions that favor the formation of the desired product.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also instrumental in predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. By simulating spectra, researchers can assign experimental signals and gain a deeper understanding of the molecule's structure and bonding.
For instance, the calculation of vibrational frequencies using DFT can be used to predict the infrared (IR) and Raman spectra. The computed frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands.
Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can be a powerful tool for structural elucidation, especially for complex molecules where experimental assignment can be challenging.
Electronic transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods to predict the ultraviolet-visible (UV-Vis) spectrum. The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities in the experimental spectrum, providing insights into the electronic structure and chromophores within the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and how these are influenced by the surrounding environment, such as a solvent. For a molecule like this compound, with several rotatable bonds, conformational analysis is key to understanding its properties and reactivity.
Conformational Landscape:
The primary conformational flexibility in this compound arises from rotation around the single bonds of its backbone. A detailed conformational analysis performed on the closely related ethyl benzoylacetate (EBA) using Density Functional Theory (DFT) calculations reveals the most stable arrangements of the molecule. researchgate.net It is established that β-ketoesters like EBA exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond. researchgate.net
Illustrative Conformational Analysis of a β-Keto Ester Backbone: Below is a table illustrating the relative stabilities of different conformers for a model β-ketoester, based on typical findings in computational studies.
| Conformer/Tautomer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Features |
| cis-Enol 1 | ~0 (around C=C) | 0.00 | Planar chelated ring, strong intramolecular H-bond |
| cis-Enol 2 | ~180 (around C-C) | ~1.1 - 1.2 | Alternative stable enol form |
| Keto Form | N/A | Higher in energy | Flexible side chain, no intramolecular H-bond |
| Data is illustrative and based on findings for ethyl benzoylacetate. researchgate.net |
Solvent Effects:
The conformational equilibrium of molecules can be significantly influenced by the solvent. For this compound, moving from a nonpolar solvent to a polar one is expected to have a noticeable effect. Theoretical studies on similar 4-substituted phenylacetates have shown that the relative abundances of different conformers change with solvent permittivity. unifesp.br
Molecular dynamics simulations can explicitly model these solvent effects. The polar carbonyl groups of the ketone and ester moieties in this compound will interact with polar solvent molecules like water or ethanol (B145695) through dipole-dipole interactions and hydrogen bonding. These interactions can stabilize conformers with a larger dipole moment or those that are more accessible for solvent interaction, potentially shifting the equilibrium away from the internally hydrogen-bonded enol form towards more extended keto forms. The simulations would track the trajectory of the molecule, revealing the preferred conformational states in a given solvent box and the timescale of transitions between them.
Intermolecular Interaction Analysis using Energy Frameworks
Energy frameworks are a computational method used to visualize and quantify the intermolecular interactions within a crystal or between molecules in a condensed phase. This analysis helps in understanding the forces that govern molecular packing and binding. The primary types of intermolecular forces at play for this compound are van der Waals forces (including London dispersion forces) and electrostatic interactions.
Nature of Intermolecular Interactions:
For a molecule like this compound, the aromatic ring, the ethyl groups, and the hydrocarbon portion of the ester will primarily engage in van der Waals interactions. The carbonyl oxygen atoms are regions of high negative electrostatic potential and can act as hydrogen bond acceptors.
A detailed analysis of the simpler ethyl acetate (B1210297) molecule in solution provides insight into the specific interactions that can be expected. nih.gov Studies combining Raman spectroscopy and quantum chemical calculations have shown that ethyl acetate forms weak hydrogen bonds (C=O···H and C-H···O) with water and ethanol molecules. nih.gov These interactions, while weak, are crucial in determining the solvation and macroscopic properties of the substance. Given its larger size and additional carbonyl group, this compound would exhibit a more complex network of these interactions.
Energy Framework Analysis:
In a hypothetical crystal structure of this compound, an energy framework calculation would decompose the total interaction energy between a central molecule and its neighbors into electrostatic and dispersion components. This allows for a quantitative assessment of the packing topology.
Illustrative Intermolecular Energy Contributions: The following table illustrates the typical energy contributions to the stabilization of a molecular crystal for a compound with similar functional groups.
| Interaction Type | Typical Energy Contribution (kJ/mol) | Description |
| Electrostatic | -50 to -100 | Arises from the interaction between permanent multipoles, significant due to the polar carbonyl groups. |
| Dispersion | -80 to -150 | Arises from induced dipoles (van der Waals forces), significant due to the large number of atoms and the aromatic ring. |
| Repulsion | Positive | Short-range repulsive force preventing molecular collapse. |
| Total | Negative (Stabilizing) | The sum of all attractive and repulsive forces, indicating a stable crystal lattice. |
| This data is illustrative and represents typical values found in energy framework analyses of organic molecules. |
Studies on other keto-substituted aromatic compounds have quantified these interactions. For instance, interaction energies between a ligand and protein residues, calculated during molecular dynamics simulations, often show hydrogen bonds contributing -4 to -5 kcal/mol, while the total interaction energy, including electrostatic and hydrophobic contributions, can be much larger. ucsd.edu Similarly, for this compound, the interactions with surrounding molecules, whether in a crystal or in solution, would be a combination of these forces, dictating its physical and chemical behavior.
Derivatives and Analogues of Ethyl 4 Ethylbenzoyl Acetate: Synthesis and Structure Activity Relationship Sar Studies
Synthesis of Novel Compounds Incorporating the Ethyl (4-Ethylbenzoyl)acetate Scaffold
The synthesis of this compound itself can be achieved through a Claisen condensation of ethyl acetate (B1210297) with ethyl 4-ethylbenzoate (B1233868), in the presence of a strong base like sodium ethoxide. This method is a common and effective way to produce various substituted benzoylacetates.
The ethyl ester of (4-ethylbenzoyl)acetic acid can be converted to other esters, such as methyl or propyl esters, through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of the desired alcohol (e.g., methanol (B129727) or propanol).
A more general route to a variety of esters is through the hydrolysis of this compound to (4-ethylbenzoyl)acetic acid, followed by esterification with the desired alcohol. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a widely used method for this purpose. masterorganicchemistry.comchemguide.co.ukathabascau.cachemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.uk
Table 1: Potential Ester Derivatives of (4-Ethylbenzoyl)acetic Acid via Fischer Esterification
| Alcohol | Catalyst | Potential Ester Product |
| Methanol | H₂SO₄ | Mthis compound |
| n-Propanol | H₂SO₄ | Propyl (4-ethylbenzoyl)acetate |
| Isopropanol | H₂SO₄ | Isopropyl (4-ethylbenzoyl)acetate |
| n-Butanol | H₂SO₄ | Butyl (4-ethylbenzoyl)acetate |
This table represents potential synthetic targets based on the well-established Fischer esterification reaction.
Further functionalization of the benzoyl ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing 4-ethyl group is an ortho-, para-directing activator. Since the para position is already occupied, incoming electrophiles will primarily be directed to the positions ortho to the ethyl group (positions 3 and 5). The benzoyl group is a deactivator and a meta-director.
Potential electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen at the 3-position.
Friedel-Crafts Acylation/Alkylation: These reactions would introduce an acyl or alkyl group at the 3-position, although the deactivating effect of the benzoyl group might necessitate harsh reaction conditions.
The β-ketoester backbone of this compound is a versatile functional group for various chemical transformations. The active methylene (B1212753) group (the CH₂ between the two carbonyls) is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate can then act as a nucleophile in a variety of reactions.
For instance, the enolate can be alkylated by reacting it with an alkyl halide. This would introduce a substituent at the α-position of the ketoester. It can also undergo acylation with an acyl chloride to introduce a second acyl group.
The carbonyl group of the ketone can also be a site for modification. For example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Exploration of Analogues with Variations in Aromatic Substitution
A patent describes the synthesis of ethyl benzoylacetate derivatives with phenolic hydroxyl groups on the benzoyl ring, which could be adapted to produce analogues of this compound with hydroxyl substitutions. google.com
Table 2: Examples of Substituted Ethyl Benzoylacetate Analogues
| Starting Benzoyl Chloride | Resulting Ethyl Benzoylacetate Analogue |
| 4-Methylbenzoyl chloride | Ethyl (4-methylbenzoyl)acetate |
| 4-Methoxybenzoyl chloride | Ethyl (4-methoxybenzoyl)acetate |
| 4-Chlorobenzoyl chloride | Ethyl (4-chlorobenzoyl)acetate |
| 4-Nitrobenzoyl chloride | Ethyl (4-nitrobenzoyl)acetate |
This table illustrates how different starting materials in the Claisen condensation can lead to a variety of analogues for SAR studies.
Cycloaddition and Condensation Reactions to Form Heterocyclic Derivatives
The β-ketoester functionality in this compound is a key precursor for the synthesis of a wide range of heterocyclic compounds through cycloaddition and condensation reactions. These reactions often proceed through the formation of an enolate or enamine intermediate.
The synthesis of pyran and dihydropyran derivatives can be achieved through various multicomponent reactions involving ethyl benzoylacetate analogues. For example, a base-dependent synthesis of tetrasubstituted pyrans or 3,4-dihydropyrans has been reported using δ-acetoxy allenoates and enolizable carbonyls like ethyl benzoylacetate. researcher.life The choice of base, such as DMAP or DBU, can influence whether the pyran or the dihydropyran is formed. researcher.life
Another approach involves the reaction of ethyl benzoylacetate with α,β-unsaturated nitriles. For instance, the reaction with benzylidenemalononitrile (B1330407) can lead to the formation of highly functionalized pyran derivatives.
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
The synthesis of pyridine and pyrimidine derivatives from this compound often involves multi-step reactions. For instance, N-(aryl)propanamide derivatives, which can be synthesized from ethyl benzoylacetate, serve as precursors for heterocyclization reactions. rawdatalibrary.net These propanamide derivatives can react with malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield pyridine derivatives. rawdatalibrary.netresearchgate.net Another approach involves the reaction of chalcones with reagents like guanidine (B92328) hydrochloride or ethyl cyanoacetate and ammonium (B1175870) acetate to form pyrimidine and pyridine rings, respectively. uobaghdad.edu.iq
The structure-activity relationship (SAR) of these derivatives has been a subject of investigation. Studies have shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance the biological activity of pyridine derivatives. nih.govresearchgate.netunison.mx Conversely, the inclusion of halogen atoms or bulky groups may lead to a decrease in activity. nih.govresearchgate.netunison.mx In a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, it was found that ethyl groups at the 2- and 4-positions were favored over methyl groups for A3 adenosine (B11128) receptor antagonist activity. nih.gov The biological activity of pyrimidine derivatives is also significantly influenced by the nature of substituents on the pyrimidine ring. humanjournals.com
Table 1: Synthesis of Pyridine and Pyrimidine Derivatives
| Starting Material | Reagents | Product | Reference |
| N-(aryl)propanamides | Malononitrile or Ethyl cyanoacetate | Pyridine derivatives | rawdatalibrary.netresearchgate.net |
| Chalcones | Guanidine hydrochloride | Pyrimidine derivatives | uobaghdad.edu.iq |
| Chalcones | Ethyl cyanoacetate, Ammonium acetate | Pyridine derivatives | uobaghdad.edu.iq |
Furan (B31954) Derivatives
The synthesis of furan derivatives can be achieved through various synthetic routes. While direct synthesis from this compound is not explicitly detailed in the provided context, related furan-containing structures have been synthesized. For example, 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)-nicotinonitrile was synthesized via a four-component reaction involving 1-acetylnaphthalene, furfural, ethyl cyanoacetate, and ammonium acetate, followed by chlorination. ijpsonline.com
Quinoline (B57606) and Isoquinoline (B145761) Frameworks
Quinoline derivatives can be conveniently synthesized in a two-step process starting from 2-aminobenzoic acids. beilstein-journals.orgnih.govusm.edu The initial step involves the conversion of anthranilic acids to isatoic anhydrides. beilstein-journals.orgnih.govusm.edu Subsequently, these anhydrides react with the sodium enolate of ethyl acetoacetate (B1235776) to form substituted quinolines. beilstein-journals.orgnih.govusm.edu Another method involves the reaction of ethyl 2,4-dimethylquinoline-3-carboxylate with various reagents to produce 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.gov
For isoquinoline synthesis, a notable method involves the cyclization and deoxygenation of 2-alkynylbenzaldoxime. thieme-connect.de This reaction can be initiated by an electrophile like silver triflate or bromine, leading to the formation of a cyclic nitrone, which is then deoxygenated. thieme-connect.de
Structure-activity relationship studies on quinoline derivatives have identified potent inhibitors of phosphodiesterase 5 (PDE5). nih.gov Specifically, a series of quinoline derivatives were synthesized and evaluated, leading to the discovery of a compound with high potency and selectivity for PDE5. nih.gov
Table 2: Synthesis of Quinoline Derivatives
| Starting Material | Reagents | Product | Reference |
| 2-Aminobenzoic acids | Triphosgene, Ethyl acetoacetate sodium enolate | Substituted quinolines | beilstein-journals.orgnih.govusm.edu |
| Ethyl 2,4-dimethylquinoline-3-carboxylate | Various (e.g., NBS, triethyl phosphite, benzaldehyde) | 2,4-bis((E)-styryl)quinoline-3-carboxylates | nih.gov |
Pyrrolo[2,3-d]pyrimidines and Pyrazoles
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov This starting material can undergo nucleophilic substitution with compounds like ethyl 2-(4-aminophenyl)acetate. nih.gov Further modifications, such as hydrolysis and coupling reactions, can then be performed to generate a variety of derivatives. nih.gov Another synthetic route involves the cyclization of 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol in an acidic solution. chemicalbook.com
Pyrazole (B372694) derivatives can be synthesized through the condensation of β-dicarbonyl compounds, such as ethyl acetoacetate, with hydrazine (B178648) derivatives. rasayanjournal.co.indergipark.org.trresearchgate.net For instance, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate yields a pyrazolone (B3327878) intermediate, which can be further reacted to create more complex pyrazole structures. researchgate.net One-pot multicomponent reactions have also been developed for the efficient synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives. sid.ir
Structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine derivatives have led to the identification of potent inhibitors of RET kinase, a target in certain cancers. nih.gov These studies have explored the effects of different substituents at various positions on the scaffold. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, SAR studies have guided the optimization of compounds to potently inhibit kinases like FLT3 and VEGFR2, which are relevant in acute myeloid leukemia. nih.gov In the case of pyrazole-based inhibitors of meprin α and β, SAR studies have shown that the introduction of acidic moieties can increase activity against meprin β. nih.gov
Table 3: Synthesis of Pyrrolo[2,3-d]pyrimidine and Pyrazole Derivatives
| Starting Material | Reagents | Product | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 2-(4-aminophenyl)acetate, etc. | Pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |
| 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol | HCl | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | chemicalbook.com |
| Ethyl acetoacetate | Hydrazine derivatives | Pyrazole derivatives | rasayanjournal.co.indergipark.org.trresearchgate.net |
| Phenylhydrazine, Ethyl acetoacetate | Benzaldehyde, Malononitrile | Dihydropyranopyrazole derivatives | researchgate.net |
Thiophenes
A common method for synthesizing thiophene (B33073) derivatives is the Gewald reaction. This reaction involves the condensation of a carbonyl compound, a nitrile with an active methylene group (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. rawdatalibrary.netresearchgate.net For example, N-(aryl)propanamide derivatives, derived from ethyl benzoylacetate, can undergo the Gewald synthesis to produce aminothiophene derivatives. rawdatalibrary.netresearchgate.net Another approach involves a multicomponent reaction of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and an active methylene reagent. researchgate.net
The structure-activity relationship of thiophene derivatives has been explored, particularly concerning their potential as antibacterial agents. researchgate.net Studies have shown that certain substitutions on the thiophene ring can lead to significant antibacterial activity. researchgate.net For instance, a series of 5-bromothiophene-2-carboxylic acid analogs were synthesized, and their activity was evaluated. researchgate.net
Table 4: Synthesis of Thiophene Derivatives
| Starting Material | Reagents | Product | Reference |
| N-(aryl)propanamides | Malononitrile or Ethyl cyanoacetate, Sulfur | Aminothiophene derivatives | rawdatalibrary.netresearchgate.net |
| Ethyl 4-chloroacetoacetate | Phenyl isothiocyanate, Active methylene reagent | Thiophene derivatives | researchgate.net |
Pyrazines, β-Carbolines, and Quinoxalines from Self-Dimers
Information regarding the synthesis and SAR of pyrazines, β-carbolines, and quinoxalines derived specifically from the self-dimers of this compound is not available in the provided search results.
Pyranoindoles via Pechmann Condensation
Information regarding the synthesis and SAR of pyranoindoles via the Pechmann condensation of this compound is not available in the provided search results.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound, which are enantiomerically pure β-hydroxy esters, is a significant area of research due to the importance of these chiral building blocks in the preparation of biologically active molecules. The primary methods for achieving stereoselectivity involve the asymmetric reduction of the β-keto group and the asymmetric alkylation or other modifications at the α-carbon.
One of the most effective methods for the stereoselective synthesis of chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto esters. nih.gov This transformation can be achieved with high enantioselectivity using various catalytic systems. Enzyme-catalyzed reductions, in particular, have gained prominence for their high efficiency and stereospecificity under mild reaction conditions. For instance, dehydrogenases/reductases from various microorganisms are widely used for the production of optically pure enantiomers from carbonyl compounds. nih.gov
A study on the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum demonstrated its utility in the asymmetric reduction of a wide range of prochiral ketones and β-keto esters. nih.gov The enzyme, expressed in Escherichia coli, serves as a whole-cell catalyst. The reduction of various para-substituted acetophenone (B1666503) derivatives, which are structurally analogous to the 4-ethylbenzoyl moiety of the target compound, yielded the corresponding (S)-alcohols with excellent enantiomeric excess (ee). nih.gov This suggests that PEDH and similar enzymes could be highly effective for the stereoselective reduction of this compound to its corresponding chiral β-hydroxy ester. The stereochemical outcome is often predictable based on the enzyme's substrate specificity, which can be rationalized through molecular docking studies. nih.gov
Genetic engineering of common biocatalysts like baker's yeast (Saccharomyces cerevisiae) has also been employed to enhance the stereoselectivity of β-keto ester reductions. By overexpressing or deleting specific reductase enzymes, such as fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), and α-acetoxy ketone reductase (Gre2p), "second-generation" yeast strains have been developed. These engineered strains exhibit significantly improved stereoselectivities in the reduction of various β-keto esters, making chiral β-hydroxy ester building blocks more accessible. researchgate.net
Beyond biocatalysis, purely chemical methods involving chiral catalysts are also prevalent. Asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium, is a powerful technique for producing β-hydroxy esters with high enantiomeric purity. acs.org Additionally, chiral disulfonimide-catalyzed asymmetric synthesis via a vinylogous Mukaiyama–Mannich reaction has been developed for producing δ-amino-β-keto esters with good to excellent yields and enantioselectivities, showcasing another avenue for creating complex chiral derivatives. thieme-connect.com
Another approach to generating chiral centers involves reactions at the α-carbon of the β-keto ester. For example, a catalytic enantioselective α-cyanation of β-keto esters has been achieved using a chiral tin alkoxide catalyst. This method allows for the creation of optically active α-cyano-β-keto esters with a chiral quaternary carbon in high yields. thieme-connect.com Similarly, asymmetric α-fluorination can be accomplished using organocatalysts, yielding fluorinated chiral quaternary centers on β-keto ester compounds. mdpi.com
The table below summarizes various stereoselective methods applicable to the synthesis of chiral derivatives of β-keto esters, which could be adapted for this compound.
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |
| Asymmetric Reduction | (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral β-keto esters | Chiral β-hydroxy esters | High enantioselectivity for (S)-alcohols. | nih.gov |
| Asymmetric Reduction | Genetically engineered S. cerevisiae | β-keto esters | Chiral β-hydroxy esters | Tunable stereoselectivity through enzyme modification. | researchgate.net |
| Asymmetric Hydrogenation | Chiral Ruthenium complexes | β-keto carboxylic esters | Chiral β-hydroxy esters | High enantiomeric purity. | acs.org |
| Asymmetric α-Cyanation | Chiral Tin Alkoxide | β-keto esters | α-cyano-β-keto esters | Creates chiral quaternary carbon. | thieme-connect.com |
| Asymmetric α-Fluorination | Organocatalysts | β-keto esters | α-fluoro-β-keto esters | Creates fluorinated chiral quaternary centers. | mdpi.com |
| Asymmetric Mannich Reaction | Chiral Disulfonimide | Chan diene and N-Boc imines | δ-amino-β-keto esters | High yields and enantioselectivities. | thieme-connect.com |
Rational Design of Derivatives Based on Theoretical Predictions
The rational design of novel derivatives of this compound with enhanced biological activity relies heavily on theoretical predictions and computational modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of newly designed molecules before their synthesis, thereby saving significant time and resources. nih.gov
The process of rational design begins with a lead compound, in this case, a derivative of this compound with known activity. A library of virtual analogues is then created by modifying the lead structure. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. mdpi.comnih.gov
For instance, in a study focused on designing new β-keto esters with antibacterial activity, Density Functional Theory (DFT) calculations were employed to analyze the electronic properties of the compounds. The researchers focused on the global electrophilicity and the local electrophilic sites to predict the reactivity of the compounds with potential biological nucleophiles. nih.govresearchgate.net This type of theoretical assessment can be directly applied to derivatives of this compound to predict their interaction with a specific biological target. By modifying substituents on the phenyl ring or the ethyl ester group, it is possible to modulate the electronic properties and, consequently, the biological activity.
The general workflow for a QSAR-based rational design of this compound derivatives would involve the following steps:
Data Set Selection : A series of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series.
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a QSAR model that correlates the descriptors with the biological activity. mdpi.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
Design of New Derivatives : The validated model is then used to predict the activity of new, unsynthesized derivatives of this compound. Compounds predicted to have high activity are then prioritized for synthesis and experimental testing. nih.gov
The table below illustrates the types of molecular descriptors that are commonly used in the rational design of new chemical entities and their relevance.
| Descriptor Class | Specific Examples | Relevance to Rational Design | Reference |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Predicts reactivity, electrostatic interactions, and metabolic stability. | aip.org |
| Steric/Topological | Molecular weight, Molar refractivity, Connolly surface area | Relates to the size and shape of the molecule, influencing its fit into a binding site. | nih.gov |
| Hydrophobic | LogP, Water solubility | Determines the compound's partitioning between aqueous and lipid phases, affecting absorption and distribution. | mdpi.com |
| Thermodynamic | Heat of formation (ΔHf) | Provides information about the stability of the molecule. | aip.org |
| Quantum Chemical | Global electrophilicity, Fukui functions | Indicates the propensity of a molecule to accept electrons and identifies reactive sites. | nih.govresearchgate.net |
By employing these theoretical and computational approaches, researchers can move beyond traditional trial-and-error methods and rationally design novel derivatives of this compound with optimized properties for a specific biological application.
Applications of Ethyl 4 Ethylbenzoyl Acetate in Advanced Organic Synthesis
Role as a Versatile Synthon and Building Block in Complex Molecule Construction
Ethyl (4-ethylbenzoyl)acetate's utility as a versatile synthon stems from the reactivity of its dicarbonyl unit. This functionality allows it to act as a nucleophile in various condensation reactions, making it a key component in the synthesis of intricate molecular architectures. For instance, its reaction with 2-aryl-1,4-benzoquinones can lead to the formation of linear furo[2',3':4,5]benzo[b]furan isomers. mdpi.org The active methylene (B1212753) group, situated between the two carbonyls, is readily deprotonated, enabling carbon-carbon bond formation and subsequent cyclization pathways. This reactivity is fundamental to its role as a building block for more complex structures.
The general class of β-keto esters, to which this compound belongs, is widely employed in reactions such as the Claisen condensation and acylation reactions to produce other β-keto esters or β-diketones. organic-chemistry.org These transformations are foundational in organic synthesis for extending carbon chains and introducing key functional groups necessary for building complex molecular frameworks.
Use in Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. epa.gov This approach offers significant advantages in terms of efficiency and atom economy, rapidly generating libraries of compounds with diverse structures. ias.ac.in β-Keto esters like ethyl acetoacetate (B1235776), a close structural analog of this compound, are frequently used in such reactions.
For example, a four-component cyclocondensation involving a hydrazine (B178648), ethyl acetoacetate, an aromatic aldehyde, and barbituric acid can produce novel pyrazolo pyranopyrimidine derivatives. The adaptability of this reaction allows for the creation of significant molecular diversity, as variations in any of the starting materials lead to a different final product. This highlights the potential of this compound to serve as a key reactant in MCRs, enabling the synthesis of a wide range of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. epa.gov
Precursor for the Synthesis of Bioactive Heterocyclic Systems
A significant application of this compound lies in its role as a precursor for synthesizing heterocyclic compounds with notable biological activity. The structural framework of this β-keto ester is ideal for constructing various ring systems that are prevalent in pharmaceuticals.
For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from β-keto esters and aminopyrazoles, have been identified as potent and selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases. Another important class of heterocycles, pyrazolo[3,4-b]pyridines, are known to possess a broad spectrum of biological activities, including antiviral and anti-inflammatory properties. The synthesis of 4-aryl-substituted pyrazolo[3,4-b]pyridin-6-ones can be achieved through the condensation of aminopyrazoles with β-keto esters. Furthermore, dihydropyridine (B1217469) derivatives, recognized for their use as calcium channel blockers in treating cardiovascular diseases, can be synthesized via reactions involving β-keto esters. researchgate.net
| Heterocyclic System | Synthetic Precursors | Reported Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | β-Keto Ester, Aminopyrazole | PI3Kδ Inhibition (Anti-inflammatory, Autoimmune diseases) |
| Pyrazolo[3,4-b]pyridines | β-Keto Ester, Aminopyrazole | Antiviral, Anti-inflammatory |
| Dihydropyridines | β-Keto Ester, Aldehyde, Ammonia (B1221849) Source | Calcium Channel Blockers (Cardiovascular diseases) |
Involvement in Stereoconvergent Reactions
This compound and other β-keto esters are valuable substrates in stereoconvergent reactions due to the configurational instability of their α-carbon. nih.gov This acidic proton allows for facile epimerization, meaning that a mixture of diastereomers can be converted into a single, thermodynamically more stable stereoisomer. nih.govresearchgate.net
One notable example is the crystallization-enabled stereoconvergent Michael addition of β-keto esters to nitroolefins. nih.gov In this process, a chiral catalyst may initially produce a mixture of diastereomeric products. However, because the α-proton is labile, the product mixture can equilibrate. If one diastereomer is less soluble and crystallizes from the reaction mixture, the equilibrium will shift, converting the more soluble diastereomer into the less soluble one. This process, known as a crystallization-induced diastereomer transformation (CIDT), allows for the synthesis of stereochemically complex products as a single diastereomer from a mixture. nih.govresearchgate.net The ability to tune the crystallinity of the adducts by modifying the structure of the β-keto ester is a key aspect of this methodology. nih.gov
Contribution to the Synthesis of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including optical data storage and communications. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, often exhibit significant NLO properties. nih.gov The 4-ethylbenzoyl moiety derived from this compound can be incorporated into such NLO-active chromophores.
A prominent class of NLO materials is chalcones, which are α,β-unsaturated ketones linking two aromatic rings. researchgate.net The synthesis of chalcones can be achieved through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. This compound can be readily converted to 4-ethylacetophenone, which can then serve as a building block for chalcones. In these structures, the 4-ethylbenzoyl group can act as part of the conjugated π-system, influencing the electronic properties and enhancing the second- or third-order NLO response. nih.govresearchgate.net The delocalized π-electrons in these systems are responsible for their high molecular hyperpolarizabilities, which are essential for NLO activity. nih.gov
Ligand Precursor for Coordination Chemistry
This compound can be transformed into derivatives that serve as ligands in coordination chemistry. A key example is 2-(4-ethylbenzoyl)benzoic acid, which can be synthesized from precursors related to the title compound. appchemical.comlookchem.comechemi.comchemspider.com This molecule possesses two potential coordination sites: the carboxylic acid group and the ketone carbonyl group.
The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion. scielo.br The ketone oxygen can also participate in coordination, allowing the molecule to act as a bidentate chelating ligand, forming a stable ring with a metal center. Benzoic acid derivatives are known to form complexes with a variety of metals, including ruthenium(II), bismuth(V), and antimony(V), creating coordination polymers or discrete metal complexes. scielo.brresearchgate.netresearchgate.net These complexes have applications in catalysis, materials science, and medicinal chemistry, with some ruthenium complexes showing potential as anticancer agents. scielo.br
| Property | Value |
|---|---|
| CAS Number | 1151-14-0 |
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| Melting Point | 122 °C |
| Boiling Point | 459.6 °C at 760 mmHg |
| Density | 1.194 g/cm³ |
Exploration of Mechanistic Aspects in Biological Systems Through Ethyl 4 Ethylbenzoyl Acetate Derivatives
Investigation of Molecular Interactions with Kinases (e.g., isoquinoline (B145761) derivatives)
The inhibition of kinases, enzymes that play a crucial role in cellular signaling, is a major focus in drug discovery, particularly in oncology. ed.ac.uk While direct studies involving isoquinoline derivatives synthesized from ethyl (4-ethylbenzoyl)acetate are not extensively documented, the structural similarities to known kinase inhibitors are noteworthy. For instance, ethyl 2,4-dioxo-4-arylbutanoate derivatives, which share the β-ketoester moiety with this compound, have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. ut.ac.ir
In one study, various ethyl 2,4-dioxo-4-arylbutanoate derivatives were prepared through the reaction of substituted acetophenones with diethyl oxalate. ut.ac.ir The resulting compounds were then tested for their ability to inhibit Src kinase. The findings revealed that these derivatives exhibited moderate inhibitory activities when compared to the broad-spectrum kinase inhibitor staurosporine. ut.ac.ir The 4-ethylbenzoyl moiety present in the parent compound could potentially influence the binding affinity and selectivity of such derivatives for the kinase active site. The ethyl group, for example, can engage in hydrophobic interactions within the binding pocket, a common feature in the design of potent and selective kinase inhibitors. ed.ac.uk The synthesis of such inhibitors often involves straightforward chemical transformations, making them attractive candidates for further optimization. dovepress.combohrium.com
The general structure of kinase inhibitors often includes a heterocyclic core that mimics the adenine (B156593) part of ATP, the natural substrate for kinases. ed.ac.uk Isoquinoline is one such heterocyclic system that has been incorporated into kinase inhibitor designs. The synthesis of isoquinoline derivatives can be achieved through various methods, including those that could potentially utilize β-ketoesters like this compound as starting materials.
Mechanisms of Modulation of Multidrug Resistance Proteins (e.g., ABCB1 by isoquinoline derivatives)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy. The development of compounds that can inhibit or modulate the function of these proteins is a key strategy to overcome MDR.
While direct studies on isoquinoline derivatives of this compound are limited, research on other isoquinoline-containing compounds has shed light on their potential to modulate ABCB1. For instance, certain tetrahydroisoquinoline derivatives have been shown to reverse MDR by inhibiting the efflux function of ABCB1. The proposed mechanism involves the direct interaction of these molecules with the transporter, thereby competing with or otherwise hindering the binding and transport of chemotherapeutic agents.
Molecular Binding and Modulation of Estrogen Receptors (e.g., ERα by isoquinoline derivatives)
Estrogen receptors (ERs), particularly ERα, are key therapeutic targets in hormone-dependent breast cancers. The development of selective estrogen receptor modulators (SERMs) that can antagonize the effects of estrogen in breast tissue is a cornerstone of endocrine therapy. nih.gov
Although direct synthesis from this compound is not explicitly detailed, isoquinoline and related heterocyclic scaffolds have been investigated as potential ER modulators. For example, 2,4-diphenylfuran (B1221066) derivatives have been studied for their binding to both ERα and ERβ. nih.gov These studies highlight the importance of the spatial arrangement of phenyl rings for receptor affinity and functional activity. The 4-ethylbenzoyl moiety could serve as one of these phenyl groups, with the ethyl substituent potentially influencing the orientation of the molecule within the ligand-binding pocket of the receptor.
The binding of a ligand to the estrogen receptor can induce conformational changes that either promote or block the recruitment of co-activator or co-repressor proteins, leading to agonistic or antagonistic effects, respectively. nih.gov The design of novel ER antagonists often involves the incorporation of specific side chains that disrupt the formation of a transcriptionally active complex. nih.gov The versatility of the β-ketoester group in this compound allows for its potential use in multicomponent reactions to build diverse heterocyclic libraries for screening against estrogen receptors. researcher.liferesearchgate.net
Theoretical Frameworks for Interaction with Enzyme Active Sites (e.g., DHFR inhibition by ethyl-substituted antifolates)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for both antimicrobial and anticancer therapies. Inhibitors of DHFR, known as antifolates, block the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation.
While there is no direct evidence of this compound derivatives being used as DHFR inhibitors, theoretical frameworks for drug-receptor interactions provide a basis for their potential design. The binding of inhibitors to the DHFR active site typically involves hydrogen bonding with key amino acid residues and hydrophobic interactions within a specific pocket. unina.it The 4-ethylbenzoyl moiety could potentially occupy a hydrophobic region of the active site, with the ethyl group contributing to the binding affinity.
The design of novel antifolates often involves the use of heterocyclic scaffolds that mimic the pteridine (B1203161) ring of the natural substrate. Multicomponent reactions utilizing β-ketoesters like this compound could be employed to synthesize dihydropyrimidine (B8664642) or related heterocyclic systems, which are common cores in non-classical DHFR inhibitors. researcher.liferesearchgate.net Computational docking studies could then be used to predict the binding modes of these virtual compounds and guide the selection of candidates for synthesis and biological evaluation.
Design of Compounds for Targeted Biochemical Pathways Based on the 4-Ethylbenzoyl Moiety (e.g., enzyme or receptor interaction)
The 4-ethylbenzoyl moiety can be considered a valuable building block in the design of compounds targeting specific enzymes or receptors. The ethyl group provides a small, lipophilic substituent that can probe hydrophobic pockets within a binding site, potentially enhancing affinity and selectivity. The benzoyl group provides a rigid scaffold that can be further functionalized to introduce additional interaction points, such as hydrogen bond donors or acceptors. unina.itresearchgate.net
The role of functional groups in drug-receptor interactions is a fundamental concept in medicinal chemistry. unina.itresearchgate.netumn.edumsdmanuals.comnih.gov The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The ethyl group's contribution to binding affinity would depend on the specific topology of the target's binding site.
By systematically modifying the structure around the 4-ethylbenzoyl core, it is possible to develop structure-activity relationships (SAR) that guide the optimization of lead compounds. For example, the synthesis of a series of analogs with different substituents on the phenyl ring or modifications to the linker connecting the moiety to a heterocyclic core can provide insights into the key interactions driving biological activity.
Mechanistic Studies of Antimicrobial and Anticarcinogenic Actions of Derivatives (e.g., interaction with molecular targets)
Derivatives of this compound have the potential to exhibit both antimicrobial and anticarcinogenic activities through various mechanisms. The exploration of these mechanisms often involves identifying the specific molecular targets with which these compounds interact. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netresearchgate.net
In the context of antimicrobial activity, potential mechanisms could include the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. mdpi.comnih.govnih.govresearchgate.net For instance, if derivatives were designed to target bacterial DHFR, the mechanism would involve the depletion of tetrahydrofolate and subsequent inhibition of bacterial growth.
For anticarcinogenic actions, the mechanisms are often multifaceted. As discussed, the inhibition of protein kinases like Src can disrupt signaling pathways that are critical for tumor growth and metastasis. ut.ac.ir Modulation of multidrug resistance proteins can enhance the efficacy of co-administered chemotherapeutic agents. Furthermore, interaction with nuclear receptors like the estrogen receptor can inhibit the growth of hormone-dependent cancers. nih.gov
The initial step in elucidating these mechanisms is often to screen the compounds against a panel of known targets. Follow-up studies may involve enzymatic assays, cell-based assays to measure downstream effects, and structural biology techniques to visualize the drug-target interaction at the molecular level.
Below is a table summarizing the potential biological activities and mechanisms of action for derivatives of this compound:
| Biological Target/Process | Potential Mechanism of Action of Derivatives | Relevant Derivative Class (Example) |
| Kinases (e.g., Src) | Competitive inhibition at the ATP-binding site. | Isoquinoline derivatives |
| Multidrug Resistance (e.g., ABCB1) | Inhibition of drug efflux by direct interaction with the transporter. | Isoquinoline derivatives |
| Estrogen Receptors (e.g., ERα) | Antagonistic binding to the ligand-binding domain, preventing co-activator recruitment. | Isoquinoline/heterocyclic derivatives |
| DHFR | Inhibition of dihydrofolate reduction, leading to impaired DNA synthesis. | Ethyl-substituted antifolates |
| General Antimicrobial | Inhibition of essential enzymes, disruption of cell membrane integrity. | Various heterocyclic derivatives |
| General Anticancer | Inhibition of signaling pathways, induction of apoptosis, overcoming drug resistance. | Various heterocyclic derivatives |
Future Research Directions for Ethyl 4 Ethylbenzoyl Acetate
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of β-keto esters often involves the use of strong bases and stoichiometric amounts of reagents, which can lead to significant waste and environmental concerns. nih.gov Future research will focus on developing more sustainable and environmentally friendly synthetic pathways to Ethyl (4-ethylbenzoyl)acetate and its derivatives.
Key areas of investigation include:
Catalytic Approaches: The development of catalytic methods that minimize waste and improve atom economy is a primary goal. This includes exploring the use of transition metal catalysts, such as palladium, for more efficient C-C bond formation. nih.gov For instance, research into the acceptorless dehydrogenation of ethanol (B145695) to produce ethyl acetate (B1210297) points towards greener processes for producing key chemical precursors. nih.gov
Enzymatic Synthesis: Lipase-catalyzed transesterification presents a mild and solvent-free alternative for producing β-keto esters, including optically active variants. google.comgoogle.com Further exploration of different lipases and reaction conditions could lead to highly efficient and selective syntheses of this compound.
Alternative Reagents and Solvents: Investigating the use of less hazardous reagents and greener solvents is crucial. For example, replacing traditional strong bases with solid-supported catalysts or employing solvent-free reaction conditions can significantly reduce the environmental impact. patsnap.com The use of reagents like ethyl chloroformate in the presence of a suitable base is another avenue being explored for a rapid and efficient synthesis of β-keto esters from ketones. nih.gov
A comparative look at traditional versus greener synthetic approaches is presented below:
| Feature | Traditional Synthesis | Greener Synthetic Routes |
| Reagents | Strong bases (e.g., sodium ethoxide), stoichiometric reagents. orgsyn.org | Catalytic amounts of transition metals or enzymes. nih.govgoogle.com |
| Solvents | Often requires dry, non-polar solvents like benzene (B151609) or toluene (B28343). orgsyn.orgorgsyn.org | Solvent-free conditions or use of greener solvents like ethanol. nih.govgoogle.com |
| Waste | Can generate significant amounts of salt byproducts and solvent waste. | Reduced waste through higher atom economy and catalyst recycling. |
| Reaction Conditions | Can involve harsh conditions such as high temperatures. orgsyn.org | Often milder conditions, including room temperature reactions. google.comresearchgate.net |
Comprehensive Exploration of Enantioselective Transformations
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. This compound possesses a prochiral center, making it an ideal substrate for enantioselective transformations to produce optically active compounds.
Future research in this area will likely focus on:
Asymmetric Reduction: The development of highly stereoselective methods for the reduction of the keto group to a hydroxyl group is a key objective. This can be achieved using chiral catalysts, such as those derived from amino alcohols, or through biocatalytic methods employing microorganisms like Saccharomyces cerevisiae. sigmaaldrich.comncats.io
Enantioselective Alkylation and Acylation: The development of methods for the enantioselective functionalization of the α-carbon will open up new avenues for the synthesis of complex chiral molecules.
Electrochemical Asymmetric Reduction: The use of chiral inducers, such as chiral cyclohexanediamine (B8721093) chemically bonded to β-cyclodextrin, in electrochemical reductions offers a mild and efficient route to optically active products. researcher.life
Advanced Mechanistic Investigations using In Situ Spectroscopy and Advanced Computational Methods
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new, more efficient ones.
Future research will leverage advanced analytical and computational tools:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic and steric factors that govern reactivity and selectivity. mdpi.com These theoretical assessments can guide experimental design and accelerate the discovery of new catalytic systems. For example, computational studies can help in understanding the intermolecular interactions between β-keto esters and target proteins in the context of designing new antibacterial agents. mdpi.com
Design of Novel Functional Materials Incorporating the this compound Motif
The unique structural features of this compound, including its β-keto ester functionality and aromatic ring, make it an attractive building block for the design of novel functional materials.
Potential research directions include:
Luminescent Materials: The benzoylacetate moiety can act as a ligand for lanthanide ions, such as terbium, to form luminescent complexes. These materials could find applications in sensing and imaging.
Polymers and Resins: The ester and ketone functionalities can be utilized for polymerization reactions to create new polymers with tailored properties. For example, it can be a precursor in the synthesis of reinforcing fillers for microporous filter membranes to enhance their corrosion resistance. patsnap.com
Metal-Organic Frameworks (MOFs): The carboxylate group, after hydrolysis of the ester, can be used to construct MOFs with potential applications in gas storage, separation, and catalysis.
Targeted Synthesis of Analogs for Specific Molecular Recognition Studies
The structural motif of this compound can be modified to create a library of analogs for studying molecular recognition phenomena.
Future research will focus on the synthesis of analogs with systematic variations in:
Aromatic Ring Substitution: Introducing different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to specific receptors or enzymes. The synthesis of phenolic hydroxyl-substituted ethyl benzoylacetate is an example of creating such analogs. google.com
Ester Group Modification: Varying the alcohol component of the ester can impact the molecule's solubility and pharmacokinetic properties.
Keto-Enol Tautomerism: Investigating the factors that influence the keto-enol equilibrium in different analogs can provide insights into their reactivity and biological activity.
These analogs can be used as probes to study enzyme-substrate interactions, receptor-ligand binding, and other molecular recognition events. For instance, β-keto ester analogs have been designed and synthesized as potential inhibitors of bacterial quorum sensing. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale syntheses to industrial production requires robust and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.
Future research will aim to:
Develop Continuous Flow Processes: Converting batch syntheses of this compound and its derivatives to continuous flow processes can improve safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities.
Automated Synthesis and Screening: Integrating the synthesis of this compound analogs with automated platforms can accelerate the discovery of new compounds with desired properties. High-throughput screening of these analogs for biological activity or material properties can rapidly identify lead candidates for further development.
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical entity.
Conclusion
Summary of Key Research Findings
Ethyl (4-ethylbenzoyl)acetate, a derivative of ethyl benzoylacetate, is a β-keto ester characterized by the presence of an ethyl group at the para position of the phenyl ring. While its parent compound, ethyl benzoylacetate, is a well-documented and widely utilized chemical intermediate, dedicated research focusing specifically on this compound is limited. Its primary role in the scientific literature appears to be as a building block in organic synthesis.
The synthesis of substituted ethyl benzoylacetates, including those with alkyl groups on the aromatic ring, typically follows established methods for β-keto ester formation. The most common of these is the Claisen condensation, which involves the reaction of an appropriately substituted ethyl benzoate (B1203000) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. Another key synthetic route is the hydrolysis of the corresponding ethyl benzoylacetoacetate. While specific procedural details for this compound are not extensively published, its preparation would logically proceed via the Claisen condensation of ethyl 4-ethylbenzoate (B1233868) with ethyl acetate.
Its utility is primarily seen in its function as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The 1,3-dicarbonyl moiety provides two reactive sites, enabling cyclization reactions with various reagents to form pyrazoles, pyrimidines, and other heterocyclic systems. These resulting structures are often scaffolds for compounds with potential biological activity.
Remaining Challenges and Opportunities
The principal challenge surrounding this compound is the notable scarcity of dedicated research. Much of the available information is inferred from the general reactivity of β-keto esters or related substituted analogues. This lack of focused study presents several opportunities for future investigation:
Exploration of Synthetic Methodologies: While the Claisen condensation is the presumed synthetic route, research into optimizing this reaction for high yields and purity of this compound would be valuable. Furthermore, the development of alternative, more sustainable, or atom-economical synthetic pathways presents a significant opportunity.
In-depth Reactivity Studies: A thorough investigation into the specific reactivity of this compound is warranted. The electronic effect of the para-ethyl group, while modest, may influence the acidity of the α-protons and the regioselectivity of its reactions compared to the unsubstituted ethyl benzoylacetate. Detailed kinetic and mechanistic studies would provide a deeper understanding of its chemical behavior.
Expansion of Applications: The primary application of this compound appears to be in the synthesis of heterocyclic compounds. There is considerable scope to explore its use in other areas of organic synthesis, such as in the preparation of novel polymers, functional dyes, or as a ligand in coordination chemistry. Investigating its potential as a precursor to new materials with specific optical or electronic properties could also be a fruitful avenue of research.
Biological Screening of Derivatives: The heterocyclic compounds synthesized from this compound are prime candidates for biological activity screening. A systematic approach to synthesizing a library of derivatives and evaluating their medicinal or agrochemical potential could uncover new lead compounds.
Broader Implications for Organic Chemistry and Materials Science
The study and application of specifically substituted building blocks like this compound have important implications for both organic chemistry and materials science.
In organic chemistry, the availability of a diverse palette of starting materials is crucial for the efficient synthesis of complex target molecules. By introducing a 4-ethyl substituent, this compound provides a handle for further functionalization or for tuning the steric and electronic properties of the final product. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of molecular properties for various applications. The development of synthetic routes to such tailored building blocks enhances the toolkit available to synthetic chemists.
For materials science, β-keto esters are valuable precursors for the synthesis of ligands for metal-organic frameworks (MOFs) and for the creation of functional polymers. The 4-ethyl group in this compound can influence the packing and intermolecular interactions within a material, potentially leading to desirable properties such as altered solubility, melting point, or liquid crystalline behavior. By incorporating this and other substituted benzoylacetates into polymeric structures or coordination complexes, it may be possible to develop new materials with tailored optical, thermal, or mechanical properties. The exploration of such specifically functionalized precursors is a key strategy in the rational design of advanced materials.
Q & A
Q. What are the optimized synthetic routes for Ethyl (4-ethylbenzoyl)acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification or condensation reactions. Key factors include:
- Catalyst selection : Acidic (e.g., H₂SO₄) or basic catalysts (e.g., NaOEt) to drive esterification or Claisen-type condensations .
- Solvent choice : Polar aprotic solvents like ethyl acetate (dielectric constant: 6.02) enhance reaction homogeneity .
- Temperature control : Reactions often require reflux (70–100°C) to overcome activation barriers while avoiding decomposition . Yield optimization may involve iterative adjustments to stoichiometry and catalyst loading.
Q. Which purification techniques are most effective for isolating this compound from byproducts?
- Liquid-liquid extraction : Ethyl acetate (polarity index: 0.228) is effective for separating polar impurities .
- Crystallization : Slow evaporation in non-polar solvents (e.g., hexane) promotes high-purity crystal formation .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves structural analogs .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR : ¹H NMR identifies characteristic peaks: ethyl ester protons (δ 1.2–1.4 ppm, triplet) and benzoyl aromatic protons (δ 7.4–8.0 ppm) .
- FTIR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
- GC-MS : Molecular ion ([M]⁺ at m/z 192) and fragmentation patterns validate purity .
Advanced Research Questions
Q. What crystallographic strategies are used to resolve the crystal structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : SHELX programs (e.g., SHELXL) refine structures using intensity data. Key parameters:
Q. What mechanistic insights explain the thermal decomposition of this compound under pyrolysis?
Pyrolysis at 400–600°C follows a unimolecular β-elimination mechanism:
- Transition state : Six-membered cyclic intermediate facilitates syn-elimination .
- Products : Ethylene (C₂H₄) and 4-ethylbenzoylacetic acid, confirmed via GC-MS . Kinetic studies use Arrhenius plots (activation energy ~150 kJ/mol) to model decomposition rates .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
- Functional group modulation : Replacing the 4-ethyl group with electron-withdrawing groups (e.g., -NO₂) alters electrophilicity and binding affinity .
- Biological assays : Enzymatic inhibition (e.g., acetylcholinesterase) and cytotoxicity screening (e.g., MTT assays) quantify activity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with target proteins .
Q. What computational approaches predict the solubility and stability of this compound in different solvents?
- COSMO-RS simulations : Estimate solubility parameters in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) .
- DFT calculations : Optimize geometry and evaluate frontier orbitals (HOMO-LUMO gaps) to assess reactivity .
Q. How does pH affect the hydrolytic stability of this compound?
- Acidic conditions : Ester hydrolysis yields 4-ethylbenzoylacetic acid and ethanol, monitored via HPLC .
- Basic conditions : Saponification forms carboxylate salts, with rate constants determined by UV-Vis kinetics .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
